N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms at positions 4 and 5, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichlorobenzoic acid, under acidic conditions.
Introduction of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be introduced by reacting the benzothiazole derivative with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . Additionally, it may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(4-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide: Similar structure but with only one chlorine atom, which may result in different biological activities.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical and biological properties.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide: Benzamide moiety instead of furan-2-carboxamide, which may affect its interactions with molecular targets.
These comparisons highlight the structural variations and their potential impact on the compound’s properties and applications.
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on various studies, including structure-activity relationships (SAR), case studies, and findings from recent research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C10H6Cl2N2O2S
- Molecular Weight : 269.14 g/mol
The presence of the benzothiazole moiety contributes to its biological activity by allowing interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound.
Key Findings:
- Mechanism of Action : The compound exhibits antibacterial activity by inhibiting bacterial enzymes such as DNA gyrase and dihydroorotase. These enzymes are crucial for bacterial DNA replication and metabolism .
- Comparative Efficacy : In a study comparing various benzothiazole derivatives, the compound showed significant antibacterial potency against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .
- Structure-Activity Relationship (SAR) : The presence of chloro groups at specific positions on the benzothiazole ring enhances antibacterial activity. For instance, compounds with substitutions at the 5th position displayed improved efficacy against bacterial strains .
Anticancer Activity
The anticancer properties of this compound have also been investigated.
Case Studies:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound induced apoptosis and cell cycle arrest in these cells .
- Cytotoxicity Assays : Cytotoxicity assays revealed that at concentrations of 1 to 4 μM, the compound significantly reduced cell viability and promoted apoptosis in cancer cells .
- Mechanistic Insights : Western blot analysis indicated that treatment with the compound led to increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting a mechanism involving modulation of apoptotic pathways .
Summary of Biological Activities
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-6-3-4-8-10(9(6)14)15-12(19-8)16-11(17)7-2-1-5-18-7/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCXLOQVQMPOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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